N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-23-14-8-2-11(3-9-14)10-15(22)19-17-21-20-16(24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWPVSVOAIZSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
Thiosemicarbazide reacts with 4-chlorobenzoyl chloride in the presence of phosphorous oxychloride (POCl₃) as a cyclizing agent. The reaction proceeds at 80–90°C for 6–8 hours, yielding 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Toluene or benzene |
| Temperature | 80–90°C |
| Catalyst | POCl₃ (1.2 equiv) |
| Reaction Time | 6–8 hours |
| Yield | 68–75% |
The intermediate is purified via recrystallization from ethanol, achieving >95% purity.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like 1,4-dioxane enhance reaction efficiency by stabilizing the acyl chloride intermediate. Comparative studies show:
| Solvent | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| 1,4-Dioxane | 88 | 98 |
| THF | 85 | 97 |
| DCM | 72 | 95 |
Stoichiometric Ratios
A 1:1.2 molar ratio of thiadiazol-2-amine to acyl chloride minimizes side products (e.g., over-acylation). Excess acyl chloride reduces yield by 12–15% due to hydrolysis.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates continuous flow reactors to maintain consistent temperature and mixing. Key parameters include:
- Catalyst Recovery: POCl₃ is distilled and reused, reducing costs by 20–25%.
- Purification: Centrifugal partition chromatography replaces recrystallization, improving throughput by 30%.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column confirms ≥98% purity using a methanol-water mobile phase.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorine atom can produce various substituted derivatives.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new drugs.
Medicine: Its potential anticancer properties are being explored in preclinical studies.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. Additionally, the compound can interfere with the replication of viruses by targeting viral enzymes and proteins .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Acetamide Moiety
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents attached to the acetamide group. Key comparisons include:
Key Observations :
- Electron-donating groups (e.g., 4-methoxyphenyl) correlate with enhanced CNS activity (e.g., anticonvulsant effects) due to improved blood-brain barrier penetration .
- Halogenated substituents (e.g., 4-chlorophenyl in the target compound) may enhance antitumor activity by promoting DNA intercalation or enzyme inhibition .
- Phenoxy derivatives (e.g., 7d in ) exhibit variable cytotoxicity depending on halogen position, with fluoro-substituted analogs showing the highest potency .
Thio/Sulfanyl Substituents on the Thiadiazole Core
Modifications at the thiadiazole sulfur atoms significantly alter reactivity and bioactivity:
Table 2: Thio/Sulfanyl Substituents and Physicochemical Properties
Key Observations :
Comparative Pharmacological Profiles
Anticancer Activity :
- The target compound’s 4-methoxyphenyl group may synergize with the 4-chlorophenyl moiety to enhance DNA topoisomerase inhibition, a mechanism observed in structurally related compounds (e.g., ’s Akt inhibitors) .
- Phenoxy derivatives (e.g., 7d) outperform the target compound in cytotoxicity (IC50 = 1.8 µM), highlighting the importance of halogen positioning .
Antimicrobial Activity :
- Benzylthio analogs (e.g., 5h) exhibit broad-spectrum antimicrobial activity, whereas the target compound’s efficacy remains underexplored .
Anticonvulsant Activity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
